ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate
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Overview
Description
ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Isoquinoline Derivative: This involves the reaction of pyridine-3-carboxaldehyde with an appropriate amine to form the isoquinoline core.
Acetylation: The isoquinoline derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid Derivative: The acetylated isoquinoline is coupled with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-(pyridin-3-yl)acetate
- 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
Uniqueness
ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-2-33-26(32)19-8-10-20(11-9-19)28-24(30)17-34-23-7-3-6-22-21(23)12-14-29(25(22)31)16-18-5-4-13-27-15-18/h3-11,13,15H,2,12,14,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLGVSPLPDOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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